molecular formula C6H10LiO10P B217027 Porothramycin A CAS No. 110652-73-8

Porothramycin A

Cat. No.: B217027
CAS No.: 110652-73-8
M. Wt: 343.4 g/mol
InChI Key: OQMYRVPMCIOFHL-GCOHUWJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porothramycin A, also known as this compound, is a useful research compound. Its molecular formula is C6H10LiO10P and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110652-73-8

Molecular Formula

C6H10LiO10P

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1

InChI Key

OQMYRVPMCIOFHL-GCOHUWJYSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O

SMILES

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O

Canonical SMILES

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O

Synonyms

porothramycin A

Origin of Product

United States

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